

ST-148: A Technical Guide to a Novel Dengue Virus Capsid Inhibitor

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Compound of Interest

Compound Name: ST-148

Cat. No.: B1682631

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Introduction

ST-148 is a novel small-molecule antiviral compound identified as a potent inhibitor of the Dengue virus (DENV).[1][2][3] It belongs to a class of capsid inhibitors that represent a promising strategy for the development of therapeutics against flaviviruses.[4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **ST-148**, with a focus on quantitative data and detailed experimental methodologies.

Discovery

ST-148 was discovered through a high-throughput screening (HTS) of a chemical library containing over 200,000 unique small molecules.[1][3] The screen was designed to identify compounds that could inhibit the replication of Dengue virus.

Mechanism of Action

ST-148 targets the Dengue virus capsid (C) protein.[1][2] Its mechanism of action is bimodal, affecting both the early and late stages of the viral life cycle.[2] **ST-148** is thought to enhance the self-interaction of capsid proteins, leading to a more rigid capsid structure.[2][4] This hyper-stabilization of the capsid interferes with two critical processes:

- **Viral Assembly and Release:** The increased rigidity of the capsid perturbs the proper assembly of new viral particles, leading to a reduction in the production of infectious virions.
- **Viral Entry and Uncoating:** The stabilized capsid of incoming viruses inhibits the disassembly (uncoating) process, which is necessary to release the viral RNA into the host cell cytoplasm for replication.

Evidence suggests that **ST-148**'s most critical effects occur early in the viral infectious cycle.^[4]

Quantitative Data

The following tables summarize the in vitro efficacy and cytotoxicity of **ST-148**.

Table 1: In Vitro Efficacy of **ST-148** against Dengue Virus Serotypes

Virus Serotype	EC50 (µM)
DENV-1	2.832
DENV-2	0.016
DENV-3	0.512
DENV-4	1.150

Data sourced from Byrd et al., 2013.

Table 2: Antiviral Spectrum and Cytotoxicity of **ST-148**

Virus	Cell Line	EC50 (μM)	CC50 (μM)	Selectivity Index (SI)
Dengue Virus serotype 2	Vero	0.016	>25	>1563
Modoc virus	Vero	0.2	>25	>125
Yellow Fever Virus	Vero	>5	>25	-
West Nile Virus	Vero	>5	>25	-

Data sourced from Byrd et al., 2013 and other supporting documents. The selectivity index (SI) is calculated as CC50/EC50.

Experimental Protocols

High-Throughput Screening (HTS) for DENV Inhibitors

- Objective: To identify small molecule inhibitors of DENV replication from a large chemical library.
- Methodology:
 - A high-throughput assay was developed to measure virus-induced cytopathic effect (CPE) in a 96-well plate format.
 - Cells susceptible to DENV infection (e.g., Vero cells) were seeded in 96-well plates.
 - Cells were infected with DENV in the presence of individual compounds from the chemical library at a fixed concentration.
 - Control wells included cells infected with DENV without any compound (positive control for CPE) and uninfected cells (negative control).
 - After a defined incubation period, cell viability was assessed using a method that quantifies a metabolic marker (e.g., ATP content or enzymatic activity).

- Compounds that inhibited virus-induced CPE by a certain threshold (e.g., >50%) compared to the positive control were identified as primary hits.

Viral Titer Reduction Assay

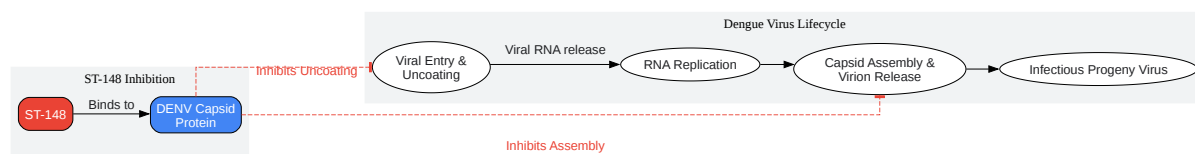
- Objective: To determine the 50% effective concentration (EC50) of an antiviral compound.
- Methodology:
 - Monolayers of susceptible cells (e.g., Vero cells) were prepared in multi-well plates.
 - The cells were infected with a known amount of DENV in the presence of serial dilutions of the test compound (e.g., **ST-148**).
 - After an adsorption period, the inoculum was removed, and the cells were overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentration of the compound.
 - The plates were incubated for a period sufficient for plaque formation (e.g., 5-7 days).
 - The cells were then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
 - The number of plaques at each compound concentration was compared to the number of plaques in the untreated control wells.
 - The EC50 value was calculated as the concentration of the compound that inhibited the number of plaques by 50%.

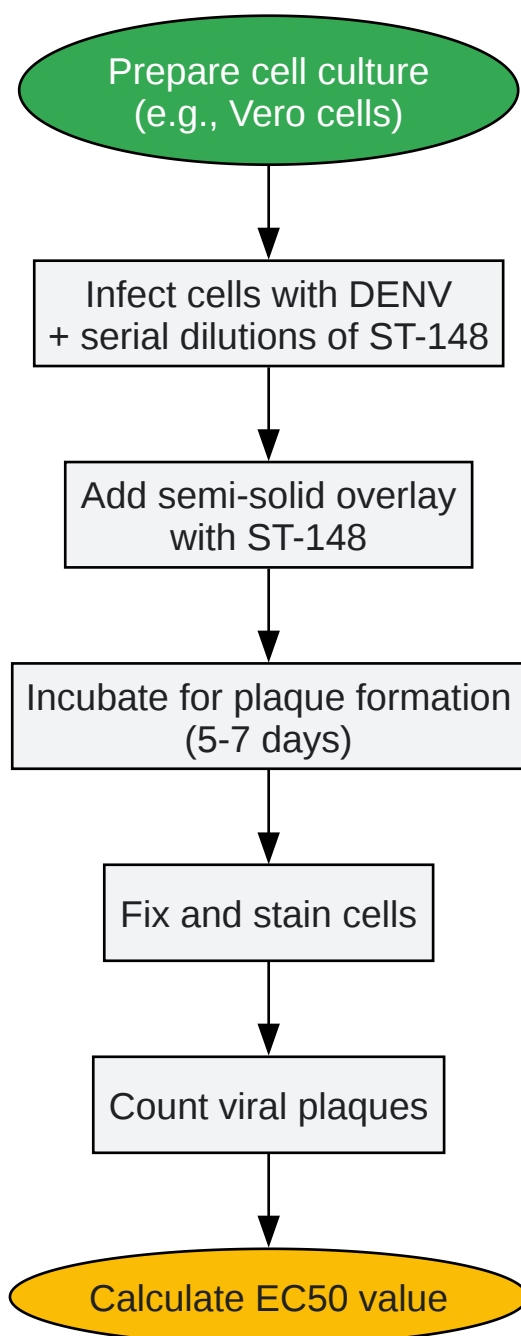
Cytotoxicity Assay

- Objective: To determine the 50% cytotoxic concentration (CC50) of a compound.
- Methodology:
 - Cells of a specific cell line (e.g., Vero cells) were seeded in 96-well plates.

- The cells were incubated with serial dilutions of the test compound for a duration similar to that of the antiviral assays.
- Cell viability was measured using a colorimetric or fluorometric assay that quantifies a parameter related to cell health, such as metabolic activity (e.g., MTT or resazurin reduction) or membrane integrity.
- The CC50 value was calculated as the concentration of the compound that reduced cell viability by 50% compared to untreated control cells.

Visualizations





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